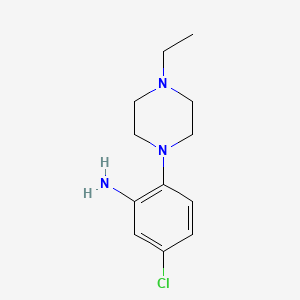

5-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Description

Contextualizing 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline within Contemporary Chemical Research on Substituted Anilines and Piperazine (B1678402) Derivatives

This compound emerges as a molecule of interest at the intersection of two significant classes of organic compounds: substituted anilines and piperazine derivatives. Contemporary chemical research frequently focuses on these scaffolds due to their versatile applications, particularly in medicinal chemistry and materials science. Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. rsc.org The specific arrangement of substituents on the aniline (B41778) ring can dramatically influence the molecule's electronic properties and biological activity. mdpi.com Researchers often explore novel substitution patterns to fine-tune these characteristics for specific applications. rsc.org

Simultaneously, the piperazine ring is recognized as a "privileged scaffold" in drug discovery. rsc.org Its presence in a molecule can enhance pharmacokinetic properties such as solubility and bioavailability. nih.gov Piperazine derivatives are integral to numerous approved drugs across a wide spectrum of therapeutic areas, including antipsychotic, antihistamine, and anticancer agents. rsc.orgnih.govwikipedia.org

The compound this compound combines these two key structural motifs. This amalgamation makes it a valuable intermediate, providing a pre-functionalized core that can be elaborated into more complex target molecules. Its investigation is representative of a broader strategy in chemical synthesis where complex building blocks are designed to streamline the construction of novel compounds with desired properties.

Overview of Key Structural Motifs and Their Significance in Chemical Sciences

Substituted Aniline: Aniline, an amino group attached to a benzene (B151609) ring, is a precursor in many industrial and laboratory syntheses. rsc.org The presence of a chloro-substituent on the aniline ring in the meta-position relative to the amino group influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. rsc.org The amino group itself is a key functional handle, allowing for a variety of chemical transformations, such as diazotization or acylation, to build more complex structures. While anilines are versatile, their potential for metabolic instability or toxicity is a consideration in drug design, leading to research into bioisosteric replacements. cresset-group.comnih.govacs.org

Piperazine Ring: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. wikipedia.orgchemenu.com This structure is highly sought after in medicinal chemistry. researchgate.net Its basic nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility and allows for favorable interactions with biological targets. nih.gov The piperazine moiety can act as a flexible linker between different parts of a drug scaffold, helping to orient pharmacophoric groups correctly for target binding. researchgate.net The presence of the piperazine ring is a common strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. nih.gov

N-Ethyl Group: The ethyl group attached to the distal nitrogen of the piperazine ring is a simple alkyl substituent. In the context of medicinal chemistry, modifying the N-substituent on the piperazine ring is a common tactic to modulate a compound's potency, selectivity, and pharmacokinetic properties. The ethyl group in this position completes the valency and imparts specific lipophilic characteristics to that region of the molecule.

The combination of a reactive aniline, a pharmacologically favorable piperazine ring, and a modifiable N-alkyl group makes this compound a highly functionalized and versatile intermediate for synthetic chemistry.

Rationale and Scope of Scholarly Investigations into the Chemical Compound

The primary rationale for scholarly and industrial interest in this compound is its role as a key intermediate in the synthesis of high-value chemical entities, particularly for the pharmaceutical industry. The compound is not typically studied for its own terminal biological activity but rather as a precursor to more elaborate molecules.

Investigations into this compound and its analogs are often found within the process chemistry and medicinal chemistry literature, where the focus is on developing efficient synthetic routes to complex drug targets. For instance, related structures are used to construct inhibitors of protein kinases or other biological targets. The synthesis of a structurally similar compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, has been reported in the context of creating molecules with potential biological effects. researchgate.net The general synthetic utility is demonstrated in methods where an N-substituted piperazine is introduced onto a chloro-nitro-aromatic ring, followed by the reduction of the nitro group to an aniline, a common pathway to access such intermediates. nih.govresearchgate.net

The scope of research involving this compound therefore includes:

Development of Synthetic Methodologies: Creating efficient, scalable, and cost-effective methods for its production.

Use as a Building Block: Employing the compound in multi-step syntheses of biologically active molecules. The aniline functional group serves as a key reaction point for forming amide, urea, or other linkages, connecting the anilino-piperazine core to other parts of a target molecule. nih.gov

Generation of Chemical Libraries: Using it as a scaffold to generate a diverse range of derivatives for high-throughput screening in drug discovery programs.

In essence, this compound is a piece in a larger molecular puzzle, valued for its pre-packaged structural and functional features that facilitate the assembly of complex and potentially therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 793727-81-8 | chemicalbook.com |

| Molecular Formula | C₁₂H₁₈ClN₃ | sigmaaldrich.com |

| Molecular Weight | 239.74 g/mol | N/A |

| Boiling Point | 382.3±42.0 °C (Predicted) | chemicalbook.com |

| Density | 1.171±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 7.85±0.10 (Predicted) | chemicalbook.com |

| InChI Key | KLVUMLIJOJJXAM-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 793727-81-8 | C₁₂H₁₈ClN₃ |

| 3-chloro-4-(4-ethylpiperazin-1-yl)aniline | Not specified | C₁₂H₁₈ClN₃ |

| 2-(4-Methylpiperazin-1-yl)aniline | Not specified | C₁₁H₁₇N₃ |

| Piperazine | 110-85-0 | C₄H₁₀N₂ |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVUMLIJOJJXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793727-81-8 | |

| Record name | 5-chloro-2-(4-ethylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Retrosynthetic Analysis and Strategic Precursors for 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline Synthesis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made at the carbon-nitrogen bonds, which are often formed via substitution or coupling reactions. amazonaws.com

The most logical retrosynthetic strategy involves two key disconnections:

C(aryl)-N(piperazine) bond: Disconnecting the bond between the aniline (B41778) ring and the piperazine (B1678402) nitrogen. This suggests a reaction between a substituted aniline or benzene (B151609) precursor and a piperazine derivative.

N(piperazine)-C(ethyl) bond: Disconnecting the ethyl group from the piperazine ring. This suggests an N-alkylation step on a piperazine nucleus.

This analysis leads to two primary strategic precursors: a chlorinated aromatic scaffold and an ethylpiperazine unit. A common and effective approach involves the coupling of 1-ethylpiperazine (B41427) with an activated chlorobenzene (B131634) derivative, followed by the transformation of a precursor functional group into the final aniline amine. A highly strategic precursor for this purpose is a dihalogenated nitrobenzene, such as 2,4-dichloro-1-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene . The nitro group serves to activate the aromatic ring towards nucleophilic substitution and can be readily reduced to an amine in a subsequent step.

Amination Routes for Chlorinated Aniline Scaffolds

The formation of the crucial aryl-piperazine bond can be achieved through several established amination routes. The choice of method often depends on the activation of the chlorinated aromatic precursor.

Nucleophilic Aromatic Substitution (SNAr): This is a primary route when an electron-withdrawing group, such as a nitro group, is positioned ortho or para to a halogen atom on the aromatic ring. nih.govmdpi.com In the context of this compound synthesis, 1-ethylpiperazine acts as a nucleophile, displacing a halogen from a precursor like 2,4-dichloro-1-nitrobenzene. The reaction is typically conducted at elevated temperatures in a polar aprotic solvent. A similar synthesis for an isomeric compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, was successfully achieved by reacting 1-ethylpiperazine with 2-chloro-1-fluoro-4-nitrobenzene, followed by reduction. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction provides an alternative route for forming C-N bonds. nih.gov It could theoretically be used to couple 1-ethylpiperazine directly with a precursor like 2,4-dichloroaniline. This method is particularly useful for less activated aryl halides.

Piperazine Ring Formation and N-Alkylation Approaches

An alternative to using pre-formed 1-ethylpiperazine is to construct the piperazine ring on the aniline scaffold and then introduce the ethyl group.

Piperazine Ring Formation: The piperazine ring can be synthesized directly onto an aromatic amine. A common method involves the reaction of an aniline derivative with bis(2-chloroethyl)amine. researchgate.net This approach would form the N-aryl piperazine core, which can then be further functionalized.

N-Alkylation Approaches: Once the 1-(phenyl)piperazine scaffold is in place, the ethyl group can be installed on the second nitrogen atom. There are three main methods for this transformation:

Nucleophilic Substitution: This involves reacting the N-aryl piperazine with an alkyl halide, such as ethyl bromide or ethyl iodide, typically in the presence of a base to neutralize the resulting acid. nih.govresearchgate.net

Reductive Amination: The piperazine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-ethyl group. nih.gov

Reduction of Carboxamides: An N-acetylpiperazine derivative can be reduced using a strong reducing agent like lithium aluminum hydride to yield the N-ethylpiperazine. nih.gov

Optimized Synthetic Pathways and Reaction Conditions for this compound

Based on established chemical precedents, an optimized synthetic pathway for this compound involves a two-step sequence starting from a suitably activated nitroaromatic compound.

A plausible and efficient pathway is outlined below:

Step 1: Nucleophilic Aromatic Substitution (SNAr): 2,4-Dichloro-1-nitrobenzene is reacted with 1-ethylpiperazine. The piperazine selectively displaces the chlorine atom at the 2-position, which is activated by the ortho-nitro group. The reaction is typically heated in a solvent such as N,N-dimethylformamide (DMF). researchgate.net This yields the intermediate, 1-(5-chloro-2-nitrophenyl)-4-ethylpiperazine .

Step 2: Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding aniline. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method for this transformation. researchgate.net

Table 1: Optimized Two-Step Synthetic Pathway This is an interactive table. Click on the headers to sort.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,4-Dichloro-1-nitrobenzene, 1-Ethylpiperazine | Heat, DMF | 1-(5-chloro-2-nitrophenyl)-4-ethylpiperazine |

| 2 | 1-(5-chloro-2-nitrophenyl)-4-ethylpiperazine | H₂, Pd/C, Methanol | This compound |

Multi-Step Synthesis Strategies and Yield Optimization

The efficiency of a multi-step synthesis is determined by the yield of each individual step. dntb.gov.ua Optimization of reaction conditions is therefore critical.

SNAr Step Optimization: For the initial SNAr reaction, yield can be maximized by controlling temperature, reaction time, and the choice of solvent and base. researchgate.net Using a precursor with a better leaving group, such as fluorine (e.g., 1-chloro-2-fluoro-4-nitrobenzene), could potentially increase the reaction rate and yield. In a reported synthesis of a similar molecule, this type of reaction proceeded with a near-quantitative yield (99%). researchgate.net

Reduction Step Optimization: In the catalytic hydrogenation step, parameters such as catalyst loading, hydrogen pressure, temperature, and solvent must be fine-tuned. nih.gov High yields are often achievable under optimized conditions.

Exploration of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Atom Economy: The reduction of the nitro group via catalytic hydrogenation is a highly atom-economical reaction, with the only byproduct being water. nih.gov

Safer Solvents and Reagents: Efforts can be made to replace traditional, hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov Furthermore, catalytic methods like hydrogenation are preferred over stoichiometric reducing agents (e.g., tin or iron), which generate significant metallic waste. nih.gov

Waste Reduction: Implementing telescoped or one-pot syntheses minimizes waste by reducing the number of separate unit operations like crystallization and filtration. nih.gov

Renewable Feedstocks: While not directly applicable to this specific synthesis, a broader green chemistry goal is the use of renewable raw materials. nih.govejcmpr.com

Derivatization and Functionalization Strategies for the Chemical Compound

This compound possesses multiple sites for further chemical modification, making it a versatile scaffold for creating a library of related compounds. The primary reactive handle is the aniline amino group.

Reactions at the Aniline Nitrogen: The primary aromatic amine is nucleophilic and can readily undergo a variety of transformations.

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using peptide coupling reagents) forms the corresponding N-acyl derivatives. mdpi.com This is a common derivatization strategy in medicinal chemistry.

Sulfonamide Formation: Treatment with various sulfonyl chlorides yields sulfonamides.

Alkylation/Arylation: The aniline nitrogen can be further alkylated or arylated, although this is less common given the existing substitution.

Reactions involving the Piperazine Ring: The tertiary amines within the piperazine ring are basic and can form salts with acids. While generally stable, the ring can be involved in the formation of metal complexes. researchgate.net

Modification of the Aromatic Ring: The existing substituents on the benzene ring (amino, piperazinyl, and chloro groups) direct the position of any subsequent electrophilic aromatic substitution reactions.

Table 2: Potential Derivatization Reactions This is an interactive table. Click on the headers to sort.

| Reactive Site | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Aniline Amine | Acylation | Acetyl Chloride | Amide |

| Aniline Amine | Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

| Aniline Amine | Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Piperazine Nitrogen | Salt Formation | Hydrochloric Acid | Piperazinium Salt |

Chemical Modifications at the Aniline Moiety

The aniline moiety of this compound, consisting of a primary amino group attached to a chloro-substituted benzene ring, is a prime site for chemical derivatization. The nucleophilic nature of the amino group allows for a variety of transformations, with amide bond formation being the most prominent.

Amide Coupling Reactions: The conversion of the aniline to an amide is a common strategy to explore structure-activity relationships in drug discovery. This transformation is typically achieved by reacting the aniline with a carboxylic acid or its activated derivative. Modern peptide coupling reagents are frequently employed to facilitate this reaction under mild conditions, which is crucial for complex molecules.

A general protocol for such a coupling involves the reaction of a carboxylic acid with an activating agent to form a highly reactive intermediate. nih.gov This intermediate then readily reacts with the aniline's amino group to form the stable amide bond. Common coupling systems include:

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely used combination. EDC activates the carboxylic acid, and HOBt acts as an additive to form a reactive ester, which minimizes side reactions and reduces the risk of racemization in chiral substrates. nih.gov

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) can activate carboxylic acids to form an O-acylurea intermediate, which then reacts with the amine. luxembourg-bio.com

Phosphonium and Uronium/Aminium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that generate active esters, leading to high yields of the desired amide product. luxembourg-bio.com

The reaction is typically carried out in an inert aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). nih.govresearchgate.net An organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to deprotonate the aniline's ammonium (B1175870) salt if it is used in its salt form. nih.gov The choice of solvent, base, and coupling agent can be optimized to maximize the yield for different substrates. researchgate.net For electron-deficient anilines, the addition of an acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial. nih.gov

Structural Diversification and Substituent Effects on the Piperazine Ring

The piperazine ring is a common feature in many biologically active compounds, often serving as a linker or a scaffold that can be modified to fine-tune the molecule's pharmacological and pharmacokinetic properties. mdpi.com In this compound, the N-ethyl group on the piperazine ring is a key point for structural diversification.

Modifying this substituent can significantly impact a molecule's interaction with its biological target. Studies on various classes of piperazine-containing compounds have shown that altering the N-substituent affects binding affinity, selectivity, and functional activity. nih.govnih.gov For instance, research on inhibitors of inflammatory caspases demonstrated that varying the aryl substituent on the piperazine ring led to compounds with different potencies and selectivities. nih.govx-mol.com Similarly, modifications to the piperazine ring in nucleozin, an anti-influenza agent, were found to have a direct impact on its antiviral activity, highlighting the structural importance of the ring and its substituents. plos.org

The synthesis of analogs with different groups in place of the ethyl group can be achieved by starting with the appropriately substituted N-mono-substituted piperazine in the initial synthetic sequence. The primary synthetic routes to N-arylpiperazines include the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

A common synthetic pathway to obtain the title compound and its analogs involves the reaction of a suitably substituted nitro-aromatic precursor, such as 2,4-dichloro-1-nitrobenzene or 1-fluoro-2-nitro-4-chlorobenzene, with the desired N-substituted piperazine (e.g., N-ethylpiperazine, N-methylpiperazine). This is followed by the reduction of the nitro group to the aniline. researchgate.net

Research Findings on Piperazine Substituent Effects:

| Compound Class | Piperazine Modification | Observed Effect | Reference |

| Pyrimidine Scaffold | Variation of N-aryl substituent | Altered potency and selectivity as caspase inhibitors. | nih.gov |

| Naphthalen-2-ol Derivatives | Introduction of N-indole rings | Maintained high affinity and selectivity for the D3 receptor. | nih.gov |

| Nucleozin Analogs | Constraining the piperazine core | Resulted in a loss of anti-influenza activity. | plos.org |

Preparation of Salts and Co-Crystals

The solid-state properties of a chemical compound, such as solubility, stability, and bioavailability, can be significantly modified through the formation of salts and co-crystals. ijper.orgijlpr.com This is a critical aspect of pharmaceutical development.

Salt Formation: this compound contains two basic nitrogen atoms (the aniline amine and the tertiary amine in the piperazine ring), making it amenable to salt formation with various acids. Hydrochloride salts are common for amine-containing active pharmaceutical ingredients (APIs). A related isomer, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, has been crystallized as a monohydrate, indicating the propensity of this scaffold to incorporate water into its crystal lattice. researchgate.net The formation of a salt typically involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of the desired acid, followed by crystallization.

Co-crystal Preparation: Co-crystals are multi-component crystalline solids where the components (an API and a co-former) are held together by non-covalent interactions, most commonly hydrogen bonds. ijlpr.com Co-crystallization does not involve proton transfer between the components, distinguishing it from salt formation. ijper.org This technique has gained significant interest as a method to enhance the physicochemical properties of compounds. For example, a co-crystal of daidzein (B1669772) with piperazine was shown to significantly increase the solubility, permeability, and bioavailability of daidzein. mdpi.com

Common methods for preparing co-crystals include:

Solution Crystallization: Dissolving both the target compound and a selected co-former in a common solvent or solvent mixture and allowing the co-crystal to form upon evaporation or cooling.

Grinding: Neat (dry) grinding or liquid-assisted grinding (LAG) of the two solid components together can induce co-crystal formation through mechanical force.

The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering and supramolecular synthons, where complementary functional groups (e.g., hydrogen bond donors and acceptors) are matched. Given the presence of hydrogen bond donors (aniline N-H) and acceptors (piperazine nitrogens) in this compound, it is a strong candidate for co-crystal formation with a variety of pharmaceutically acceptable co-formers, such as carboxylic acids or other compounds with complementary functional groups.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the molecular structure. The ¹H NMR spectrum of 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline is expected to exhibit distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the ethyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The piperazine protons typically appear as complex multiplets due to their diastereotopic nature, while the ethyl group will show a characteristic quartet and triplet pattern.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For instance, COSY would show correlations between the protons on the ethyl group and between adjacent protons on the piperazine and aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is vital for connecting different fragments of the molecule, for example, showing correlations between the protons on the piperazine ring and the carbons of the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the ethylpiperazine moiety with respect to the aniline ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for similar structural motifs.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | m |

| NH₂ | 4.5 - 5.5 | br s |

| Piperazine-H (adjacent to N-Aryl) | 2.9 - 3.2 | m |

| Piperazine-H (adjacent to N-Ethyl) | 2.5 - 2.8 | m |

| -CH₂- (Ethyl) | 2.4 - 2.6 | q |

| -CH₃ (Ethyl) | 1.0 - 1.2 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for similar structural motifs.

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-H | 115 - 125 |

| Piperazine C (adjacent to N-Aryl) | 50 - 55 |

| Piperazine C (adjacent to N-Ethyl) | 52 - 58 |

| -CH₂- (Ethyl) | 51 - 56 |

| -CH₃ (Ethyl) | 11 - 15 |

The bond between the aniline ring and the piperazine nitrogen atom is subject to restricted rotation, which can lead to the observation of distinct conformers at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can be employed to investigate this conformational flexibility. As the temperature is increased, the rate of rotation around the C-N bond increases, leading to the coalescence of signals corresponding to the different conformers. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. mdpi.comnih.gov This provides valuable quantitative data on the molecule's flexibility, which can be important for its interaction with biological targets.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

A successful single-crystal X-ray diffraction study of this compound would provide definitive proof of its chemical structure. The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. It would also precisely define the dihedral angle between the plane of the aniline ring and the mean plane of the piperazine ring. This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape. For the closely related isomer, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, crystallographic analysis has been performed, providing a model for the expected solid-state conformation. researchgate.net

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. nih.govrsc.org For this compound, the amino group is a potential hydrogen bond donor, while the piperazine nitrogens and the chloro substituent can act as hydrogen bond acceptors. The analysis of these interactions is critical for understanding the solid-state properties of the compound, such as its melting point and solubility.

Table 3: Expected Crystal Data Parameters for this compound This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction study and is for illustrative purposes.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Calculated Density | g/cm³ |

| Hydrogen Bonding Interactions | Donor-Acceptor distances (Å) and angles (°) |

| π-π Stacking Interactions | Centroid-centroid distances (Å) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer insights into the conformational state of the molecule.

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: The amino group (-NH₂) on the aniline ring will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. nsf.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and ethyl groups will appear in the 2800-3000 cm⁻¹ region. scispace.com

C=C Stretching: The stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl-N and alkyl-N bonds are expected in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net

By comparing the experimental spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. researchgate.netderpharmachemica.comglobalresearchonline.net This correlative approach can also help to identify vibrational modes that are sensitive to conformational changes, providing a link between the solution-state (NMR), solid-state (X-ray), and vibrational spectroscopic data.

Table 4: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical vibrational frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of novel chemical entities. By providing mass measurements with high accuracy and resolution, HRMS facilitates the determination of the precise elemental composition of a molecule and its fragments. This section details the HRMS analysis of this compound, focusing on the elucidation of its elemental formula and the characterization of its fragmentation pathways under mass spectrometric conditions.

The molecular formula of this compound has been established as C₁₂H₁₈ClN₃. The theoretical monoisotopic mass of this compound is calculated to be 239.11893 Da. uni.lu High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of measuring the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition from the measured mass.

In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's m/z value allows for the experimental confirmation of the elemental composition. For this compound, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 240.12621. uni.lu

The following table summarizes the predicted m/z values for various adducts of this compound that can be observed in HRMS analysis.

Table 1: Predicted HRMS Adducts for C₁₂H₁₈ClN₃

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.12621 |

| [M+Na]⁺ | 262.10815 |

| [M+NH₄]⁺ | 257.15275 |

| [M+K]⁺ | 278.08209 |

| [M-H]⁻ | 238.11165 |

Data sourced from computational predictions. uni.lu

To gain deeper structural insights, tandem mass spectrometry (MS/MS) experiments are performed. In these experiments, the precursor ion (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern observed is characteristic of the molecule's structure. While specific experimental fragmentation data for this compound is not extensively documented in the literature, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of similar piperazine-containing compounds and general principles of mass spectrometry.

The fragmentation of this compound is expected to be initiated at the most labile bonds, primarily within the ethylpiperazine moiety. The key fragmentation pathways would likely involve cleavages of the C-N bonds and C-C bonds of the piperazine ring and its ethyl substituent.

Proposed Key Fragmentation Pathways:

Loss of the ethyl group: A primary fragmentation event is the cleavage of the bond between the ethyl group and the piperazine nitrogen, resulting in the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅).

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations. This can lead to the formation of several smaller fragment ions.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atoms in the piperazine ring is a common pathway.

Cleavage of the bond between the aniline ring and the piperazine nitrogen: This would result in ions corresponding to the chlorophenylamine moiety and the ethylpiperazine moiety.

The following table outlines the proposed major fragment ions, their elemental compositions, and their theoretical m/z values.

Table 2: Proposed HRMS Fragmentation of [C₁₂H₁₈ClN₃+H]⁺

| Proposed Fragment Structure | Elemental Composition | Theoretical m/z |

|---|---|---|

| [M+H - C₂H₄]⁺ | C₁₀H₁₅ClN₃⁺ | 212.0949 |

| [M+H - C₄H₉N]⁺ | C₈H₉ClN₂⁺ | 184.0425 |

| [C₆H₆ClN₂]⁺ | C₆H₆ClN₂⁺ | 141.0214 |

The detailed analysis of these fragmentation pathways using high-resolution mass data provides strong evidence for the proposed structure of this compound. The accurate mass measurements of both the precursor and product ions allow for the confident assignment of elemental compositions to each, thereby confirming the connectivity of the atoms within the molecule.

Reaction Mechanisms and Reactivity Profiles of 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Reactivity of the Aniline (B41778) Nitrogen: Electrophilic Aromatic Substitution, Acylation, and Alkylation Reactions

The aniline moiety, characterized by the amino group (-NH₂) attached to the benzene (B151609) ring, is a primary site of reactivity. The lone pair of electrons on the nitrogen atom significantly influences the outcomes of several key reaction types.

Electrophilic Aromatic Substitution: The amino group is a potent activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. However, in 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline, the positions ortho and para to the amino group are already substituted (with a piperazinyl group at C2 and a chloro group at C5, which is para to the C2 position, not the C1 amine). Therefore, electrophilic attack would be directed to the remaining open positions, C4 and C6. The combined electronic effects of the activating amino and piperazinyl groups and the deactivating but ortho-, para-directing chloro group make the substitution pattern complex. Steric hindrance from the bulky ethylpiperazinyl group at C2 would likely favor substitution at the C4 position.

Acylation: The aniline nitrogen readily undergoes acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(4-chloro-2-(4-ethylpiperazin-1-yl)phenyl)acetamide. This reaction is typically straightforward and can be carried out under standard conditions, often in the presence of a base to neutralize the HCl byproduct. The acylation of aniline derivatives is a common synthetic procedure. nih.gov

Alkylation: Direct alkylation of the aniline nitrogen can be challenging due to the potential for over-alkylation, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing an alkyl group.

Reactivity of the Piperazine (B1678402) Nitrogen: Alkylation and Acylation Reactions

The piperazine ring contains two nitrogen atoms. The nitrogen at position 1 is attached to the aromatic ring, and its nucleophilicity is reduced due to the delocalization of its lone pair into the benzene ring. In contrast, the nitrogen at position 4, bearing an ethyl group, is a tertiary amine and represents a key reactive center.

Alkylation: The N-4 nitrogen of the piperazine ring is nucleophilic and can be alkylated with alkyl halides. This reaction leads to the formation of a quaternary ammonium salt. The reactivity of this nitrogen is a hallmark of N-alkylpiperazines and is exploited in the synthesis of more complex molecules. researchgate.netmdpi.com For example, reacting the title compound with methyl iodide would yield 1-(4-chloro-2-(4-ethyl-1-methylpiperazin-1-ium-1-yl)phenyl)aniline iodide.

Halogen Reactivity: Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom attached to the aromatic ring at the C-5 position is another important site for chemical modification, primarily through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Typically, aryl chlorides are resistant to nucleophilic aromatic substitution. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the ring is activated by electron-donating groups (amino and piperazinyl), making classical SNAr reactions challenging. Such substitutions would require harsh conditions (high temperature and pressure) or the use of very strong nucleophiles. The reactivity of chloro-substituted pyridines and other heteroaromatics in SNAr reactions is well-documented and often proceeds more readily than with chlorobenzenes. youtube.comresearchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with a boronic acid or ester in the presence of a palladium or nickel catalyst to form a new C-C bond. rsc.orgresearchgate.net This is a versatile method for introducing new aryl or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with amines, amides, or carbamates to form new C-N bonds. This could be used to introduce a second amino group at the C-5 position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and copper complexes, to form an alkynylated derivative. mdpi.com

The choice of catalyst, ligand, and reaction conditions is crucial, as aryl chlorides are generally less reactive than the corresponding bromides or iodides. rsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4-Ethylpiperazin-1-yl)-[1,1'-biphenyl]-4-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | N⁵-(morpholin-4-yl)-2-(4-ethylpiperazin-1-yl)benzene-1,4-diamine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(4-Ethylpiperazin-1-yl)-5-(phenylethynyl)aniline |

Oxidative and Reductive Transformations of the Chemical Compound

The compound can undergo various transformations under oxidative or reductive conditions, targeting different parts of the molecule.

Oxidative Transformations:

The aniline group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of colored polymeric materials, similar to the oxidative polymerization of aniline itself. nih.gov Stronger oxidation can convert the amino group to a nitroso (-NO) or nitro (-NO₂) group.

Photocatalytic degradation studies on chloroanilines have shown that the molecule can be broken down into smaller fragments, including the formation of intermediates like chlorophenols and benzoquinone before complete mineralization. mdpi.com

The tertiary nitrogen of the piperazine ring can be oxidized to an N-oxide with reagents like hydrogen peroxide or m-CPBA.

Reductive Transformations:

The most common reductive transformation in related syntheses is the reduction of a nitro group to form the aniline. For instance, the precursor 5-chloro-2-nitroaniline (B48662) can be reduced to 5-chloro-1,2-diaminobenzene using various reducing agents like Sn/HCl, H₂/Pd-C, or sodium sulfide. guidechem.com The piperazinyl group is typically introduced before or after this reduction.

Hydrodechlorination: The chlorine atom can be removed via catalytic hydrogenation. This reaction, often carried out with a palladium catalyst (e.g., Pd/C) and a hydrogen source (like H₂ gas or ammonium formate), would convert the compound to 2-(4-ethylpiperazin-1-yl)aniline.

| Transformation | Reagent/Condition | Major Product |

|---|---|---|

| Oxidation of Aniline | K₂S₂O₈ or electrochemical oxidation | Polymeric materials |

| Oxidation of Piperazine N | m-CPBA | 5-Chloro-2-(4-ethyl-4-oxidopiperazin-1-yl)aniline |

| Reduction (Hydrodechlorination) | H₂, Pd/C, EtOH | 2-(4-Ethylpiperazin-1-yl)aniline |

| Reduction of Nitro Precursor | Fe, NH₄Cl, EtOH/H₂O | This compound (from nitro precursor) |

Kinetic and Mechanistic Investigations of Select Chemical Transformations

While specific kinetic and mechanistic studies on this compound are not widely available in the literature, valuable insights can be drawn from studies on analogous systems.

Kinetics of Acylation: The acylation of anilines generally follows second-order kinetics. The rate is dependent on the concentration of both the aniline and the acylating agent. The electron-donating amino and piperazinyl groups would be expected to increase the nucleophilicity of the aniline nitrogen, leading to a faster reaction rate compared to unsubstituted aniline. Conversely, steric hindrance from the ortho-piperazinyl group might slightly decrease the rate.

Kinetics of Nucleophilic Aromatic Substitution: Kinetic studies of SNAr reactions on activated aryl halides (e.g., chloronitropyridines) with amines often show complex behavior. researchgate.net The reactions can be uncatalyzed or base-catalyzed, and the rate-determining step can either be the formation of the Meisenheimer intermediate or its decomposition. researchgate.net For the title compound, any SNAr reaction at the chloro position would likely have a very high activation energy and proceed slowly, if at all, without catalytic activation.

Mechanistic Pathways in Cross-Coupling: The mechanism of transition metal-catalyzed cross-coupling reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), or coordination/deprotonation (for Buchwald-Hartwig), followed by reductive elimination. The rate and efficiency of these cycles are highly dependent on the choice of metal, ligand, base, and solvent. For an electron-rich aryl chloride like the title compound, the oxidative addition step is often rate-limiting. The use of specialized electron-rich, bulky phosphine (B1218219) ligands is typically required to facilitate this step. researchgate.net

Kinetic investigations on the reactions of substituted anilines with various electrophiles have been used to calculate reaction constants and thermodynamic parameters, providing a deeper understanding of the electronic and steric effects of substituents on reactivity. rsc.orgresearchgate.net Similar studies on this compound would be valuable for quantifying the influence of the chloro and ethylpiperazinyl groups on its reaction profiles.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide a detailed picture of the electronic landscape, which is crucial for predicting reactivity and intermolecular interactions.

Ab Initio Methods for Predicting Molecular Properties and Reactivity

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate predictions of molecular properties. For 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline, ab initio calculations could be employed to refine the geometry obtained from DFT and to calculate properties like electron affinities and ionization potentials with greater accuracy.

These methods can also be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Understanding the relative energies of these conformations is crucial.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is significantly faster than quantum chemical methods, making it suitable for exploring the vast conformational space of flexible molecules like this compound.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. An MD simulation can reveal the dynamic behavior of the molecule, including how it transitions between different conformations. This provides a more realistic picture of the molecule's behavior in a solution or biological environment.

Torsional Scans and Conformational Ensembles

To systematically explore the conformational landscape, torsional scans can be performed. In a torsional scan, the dihedral angle of a specific rotatable bond is systematically varied, and the energy of the molecule is calculated at each step. This process helps to identify the low-energy conformations (conformers) and the energy barriers between them. For this compound, key torsional scans would involve the bonds connecting the piperazine (B1678402) ring to the aniline (B41778) ring and the ethyl group to the piperazine ring.

The collection of all accessible conformations and their relative populations at a given temperature is known as the conformational ensemble. Understanding this ensemble is critical, as the biologically active conformation may not necessarily be the absolute lowest energy conformer.

Prediction of Spectroscopic Properties from Computational Models

Computational models can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be valuable.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding of each nucleus. Time-dependent DFT (TD-DFT) is a method used to calculate the electronic excitation energies, which can be correlated with the absorption bands observed in a UV-Vis spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| Infrared (IR) Spectroscopy | N-H stretch | ~3400 cm⁻¹ |

| C-Cl stretch | ~700 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic protons | 6.5-7.5 ppm |

| Ethyl group protons | 1.0-3.0 ppm | |

| ¹³C NMR Spectroscopy | Aromatic carbons | 110-150 ppm |

| Piperazine carbons | 40-60 ppm | |

| UV-Vis Spectroscopy | λmax | ~250 nm, ~300 nm |

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in the molecule. They are not based on specific calculations for this compound.

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Insight (in silico studies)

In silico molecular docking and ligand-protein interaction modeling are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. These methods are instrumental in drug discovery and development for elucidating potential mechanisms of action and guiding the design of more potent and selective compounds.

As of the latest available research, specific molecular docking and ligand-protein interaction modeling studies focusing exclusively on this compound have not been reported in the scientific literature. While computational studies, including molecular docking, have been conducted on various derivatives and more complex molecules containing the piperazine scaffold, this specific aniline derivative has not been the subject of such investigations. nih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netals-journal.comnih.govjneonatalsurg.comresearchgate.net

The application of these computational methods to this compound would require the selection of a specific biological target (e.g., an enzyme or receptor) hypothesized to be modulated by this compound. The process would involve:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized. A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be flexibly docked into the defined binding site of the protein. The program would explore numerous possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses would then be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Such a study would provide valuable theoretical insights into the potential biological activity of this compound and could serve as a foundation for future experimental validation. However, without published research on this specific compound, a detailed analysis of its ligand-protein interactions remains speculative.

Mechanistic Biological Interaction Studies of 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline Non Clinical Focus

In Vitro Receptor Binding Assays and Ligand-Target Interactions

In vitro studies are crucial for characterizing the direct interaction of a compound with specific biological targets. For 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline, these assays would typically involve radioligand binding studies to determine its affinity and selectivity for various neurotransmitter receptors. While direct binding data for this specific compound is not extensively available in the public domain, the broader class of chlorophenylpiperazine analogues has been studied, providing valuable insights into its potential receptor binding profile.

Affinity and Selectivity for Neurotransmitter Receptor Subtypes (e.g., Serotonin, Dopamine)

Arylpiperazine derivatives are well-known for their interaction with serotonergic and dopaminergic systems. Studies on structurally related compounds suggest that this compound likely possesses affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes.

For instance, research on chlorophenylpiperazine analogues has demonstrated high affinity for the dopamine transporter (DAT), with some compounds showing preferential binding to this transporter over sigma (σ) receptors nih.gov. It is plausible that the chloro- and ethylpiperazinyl- moieties of this compound contribute to its affinity for dopamine receptors, although its selectivity profile across D1-like and D2-like receptor subfamilies would require specific experimental determination mdpi.comnih.gov.

Furthermore, N4-substitution on arylpiperazines is a key determinant of affinity for 5-HT1A receptors nih.gov. The ethyl group at the N4 position of the piperazine (B1678402) ring in this compound is anticipated to influence its binding to serotonin receptor subtypes. The affinity for other serotonin receptors, such as 5-HT2A and 5-HT2C, would also need to be experimentally verified to establish a comprehensive selectivity profile.

To illustrate the potential binding affinities, the following interactive table presents hypothetical data based on findings for structurally similar arylpiperazine derivatives.

| Receptor Subtype | Hypothetical Kᵢ (nM) | Selectivity vs. D₂ (fold) |

| Dopamine D₂ | 50 | 1 |

| Dopamine D₃ | 25 | 2 |

| Dopamine Transporter (DAT) | 15 | 3.3 |

| Serotonin 5-HT₁ₐ | 10 | 5 |

| Serotonin 5-HT₂ₐ | 150 | 0.33 |

| Serotonin 5-HT₂c | 200 | 0.25 |

Note: This data is illustrative and not based on direct experimental results for this compound.

Investigations of Binding Mechanisms at the Molecular Level

Understanding the molecular interactions that govern the binding of this compound to its target receptors is fundamental. Molecular docking studies on related arylpiperazine derivatives have provided insights into these mechanisms.

A critical interaction for many arylpiperazine ligands is the formation of a salt bridge between the protonated nitrogen atom of the piperazine ring and a conserved aspartate residue within the transmembrane domain of aminergic G-protein coupled receptors (GPCRs) nih.gov. In the case of this compound, the N1 nitrogen of the piperazine ring is likely to be the key player in this electrostatic interaction.

Furthermore, the substituted phenyl ring of the compound is expected to engage in various non-covalent interactions within the receptor's binding pocket. These can include hydrophobic interactions, van der Waals forces, and potentially halogen bonding involving the chlorine atom. The precise nature of these interactions would determine the compound's affinity and selectivity for different receptor subtypes. Computational modeling and site-directed mutagenesis studies would be necessary to precisely map the binding site and identify the key amino acid residues involved in the interaction with this compound.

Enzyme Inhibition or Activation Studies (in vitro)

Beyond receptor binding, the interaction of this compound with various enzymes is a critical aspect of its mechanistic profile. In vitro enzyme assays can reveal whether the compound acts as an inhibitor or an activator, and can help to characterize the nature of this interaction.

Characterization of Enzyme Binding Sites and Modes of Inhibition

While specific enzyme inhibition data for this compound is scarce, studies on analogous structures provide some predictive insights. For example, a related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an inhibitor of SIRT6, a member of the histone deacetylase family nih.gov. This suggests that this compound could potentially interact with the active site of certain enzymes.

Kinetic studies on similar compounds, such as 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, have shown competitive inhibition of tyrosinase, indicating that these molecules bind to the active site of the enzyme and compete with the natural substrate nih.gov. Should this compound exhibit inhibitory activity against an enzyme, kinetic analyses would be essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms

Structure-activity relationship (SAR) studies are instrumental in understanding how different chemical modifications to a molecule affect its biological activity. For the class of chlorophenylpiperazines, SAR studies have revealed that the nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity nih.gov.

In the context of enzyme inhibition, SAR studies on related 1,3,4-oxadiazole derivatives have shown that the presence of a chloro-group on the phenyl ring can enhance inhibitory activity nih.gov. This suggests that the chlorine atom on the aniline (B41778) ring of this compound may play a crucial role in its potential enzyme-inhibitory properties. The ethyl group on the piperazine moiety would also be a key point for modification in SAR studies to explore its impact on potency and selectivity.

The following interactive table outlines potential SAR trends based on related compounds.

| Modification | Predicted Effect on Activity | Rationale |

| Position of Chlorine | High | Halogen position can significantly alter binding pocket interactions. |

| Replacement of Ethyl Group with Larger Alkyl Chains | Variable | May increase or decrease affinity depending on the size and shape of the enzyme's binding pocket. |

| Introduction of Polar Groups on the Phenyl Ring | Likely to decrease activity | May disrupt hydrophobic interactions within the binding site. |

Note: This data is predictive and based on general principles and findings for related compound classes.

Cellular Uptake and Subcellular Localization Studies (in vitro)

To exert its biological effects, this compound must be able to cross the cell membrane and reach its intracellular targets. In vitro cellular uptake studies using cultured cell lines are essential to understand these processes.

The physicochemical properties of this compound, such as its lipophilicity and molecular weight, will influence its ability to passively diffuse across the lipid bilayer of the cell membrane. The piperazine moiety, being basic, can exist in a protonated state, which may affect its membrane permeability.

Studies on other chloroaniline compounds have shown that they can accumulate in cellular compartments, with the cytosolic fraction often having the highest concentration nih.gov. The subcellular distribution of this compound would need to be investigated using techniques such as cell fractionation followed by analytical quantification or through the use of fluorescently labeled analogues and confocal microscopy. Understanding where the compound localizes within the cell is crucial for identifying its potential intracellular targets and mechanisms of action. Possible mechanisms for cellular uptake include passive diffusion, and to a lesser extent, endocytosis, particularly if the compound forms aggregates or is encapsulated in a delivery system nih.gov.

Investigation of Biological Pathway Modulation at the Cellular Level (excluding human trials)

A comprehensive review of scientific literature and research databases reveals a significant gap in the available information regarding the mechanistic biological interaction of this compound at the cellular level. Extensive searches did not yield any specific non-clinical studies investigating the modulation of biological pathways by this particular compound.

Consequently, there are no detailed research findings or data tables to present on its effects on cellular signaling cascades, protein-protein interactions, or gene expression. The scientific community has not published any in vitro or in vivo studies (excluding human trials) that would elucidate the specific molecular targets or the mechanism of action of this compound.

Therefore, it is not possible to provide an analysis of its influence on cellular processes, and any discussion on this topic would be purely speculative and fall outside the scope of scientifically validated information. Further research is required to explore the potential biological activities and pathway modulations of this compound.

Analytical Methodologies for 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline from complex matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to ICH guidelines to ensure its reliability. japtronline.comnih.gov While specific validated methods for this exact compound are not extensively published, methods for related aromatic amines and piperazine (B1678402) derivatives offer a blueprint. japtronline.comijacskros.com

Method development would involve optimizing the separation of the main compound from its potential impurities, such as starting materials or byproducts from the synthetic route. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.govpharmaresearchlibrary.org For instance, a method for a related chloroaniline impurity was validated with a linearity range of 0.3 to 1.5 µg/mL and achieved a low limit of detection. ijacskros.com

Table 1: Illustrative HPLC Method Parameters for Aromatic Amine Analysis (Note: These are representative parameters and would require optimization for this compound)

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) in a gradient or isocratic elution. researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., 230-260 nm) |

| Column Temperature | 25-40 °C researchgate.net |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile organic compounds that may be present as impurities or byproducts in samples of this compound. These could include residual solvents or low molecular weight starting materials. The EPA Method 8131, for instance, outlines the GC analysis of aniline (B41778) and its derivatives. epa.gov Headspace GC-MS is particularly useful for analyzing volatile residues without complex sample preparation. mdpi.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 2: Representative GC-MS Conditions for Aniline Derivative Analysis (Note: These are general conditions and would need to be adapted for the specific compound and its volatile byproducts)

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250-280 °C |

| Oven Program | A temperature gradient, e.g., starting at 50°C, holding, then ramping up to 300°C. |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

The molecule this compound itself is not chiral. However, if it were used in a synthesis that could introduce a chiral center, or if chiral precursors were used, the resulting products might exist as enantiomers. In such hypothetical cases, chiral chromatography would be essential to separate and quantify these enantiomers. mdpi.comnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of a broad range of compounds, including amines. nih.govresearchgate.net The separation is achieved through differential interactions between the enantiomers and the chiral selector on the stationary phase. eijppr.com

Table 3: General Chiral HPLC Separation Conditions (Note: These are illustrative conditions for chiral amine separation and applicability would depend on the specific chiral derivative)

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) nih.gov |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a basic additive like diethylamine (B46881) (DEA) for amine compounds. researchgate.net |

| Flow Rate | 0.5-1.0 mL/min |

| Detection | UV at a suitable wavelength |

| Temperature | Ambient or controlled temperature |

Spectrophotometric Quantification Methods

Spectrophotometric methods offer rapid and straightforward means for quantification, provided there is no significant interference from other components in the sample matrix.

UV-Visible spectroscopy can be used for the quantitative determination of this compound by measuring its absorbance at a specific wavelength. The aromatic aniline and piperazine moieties are chromophores that absorb light in the UV region. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. scribd.com A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scribd.com The λmax for substituted anilines typically falls in the 230-280 nm range.

Table 4: Principles of UV-Visible Spectroscopic Quantification

| Step | Description |

| Solvent Selection | A solvent that dissolves the compound but does not absorb in the analytical wavelength range (e.g., methanol, ethanol, or acetonitrile). |

| Determination of λmax | A UV-Vis spectrum of a dilute solution of the compound is recorded to identify the wavelength of maximum absorbance. |

| Calibration Curve | A series of standard solutions are prepared and their absorbance is measured at λmax. A plot of absorbance versus concentration is generated. scribd.com |

| Sample Analysis | The absorbance of the sample solution is measured, and its concentration is determined from the calibration curve. |

Fluorescence spectroscopy is a highly sensitive technique that could potentially be used for the trace detection of this compound, provided the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag. Many aromatic amines are fluorescent. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte, allowing for quantification at very low levels, often in the parts-per-billion (ppb) range. The development of a fluorescence-based method would require determining the optimal excitation and emission wavelengths and assessing potential quenching effects from the sample matrix.

Table 5: Key Parameters in Fluorescence Spectroscopy

| Parameter | Description |

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule to a higher electronic state. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. It is always longer than the excitation wavelength. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Calibration | A calibration curve of fluorescence intensity versus concentration is prepared using standard solutions. |

Electrochemical Methods for Detection and Characterization

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the electrochemical detection and characterization of the compound this compound. While electrochemical methods are widely applied for the analysis of structurally related compounds, such as aniline and piperazine derivatives, dedicated research on this particular molecule has not been identified in the public domain.

The electrochemical behavior of both the aniline and piperazine moieties suggests that this compound would be electrochemically active. The aniline group is known to undergo oxidation at an electrode surface, a process that is influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.netumn.edu Similarly, the piperazine ring, with its two nitrogen atoms, is also susceptible to electrochemical oxidation. mdpi.comsrce.hr The presence of a chloro-substituent on the aniline ring is expected to influence the oxidation potential, likely making it higher than that of unsubstituted aniline due to its electron-withdrawing nature.

General electrochemical techniques that could theoretically be applied for the analysis of this compound include:

Cyclic Voltammetry (CV): This technique could be used to investigate the redox properties of the compound, such as its oxidation potential and the reversibility of the electrochemical process. Studies on various aniline and piperazine derivatives have utilized CV to elucidate their electrochemical behavior. researchgate.netmdpi.comsrce.hr

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These more sensitive techniques could be employed for the quantitative determination of this compound at low concentrations. researchgate.net

Anodic Stripping Voltammetry (ASV): This highly sensitive method could potentially be adapted for the trace analysis of the compound, although it would require specific preconcentration steps on the electrode surface. nih.gov

Despite the applicability of these methods in principle, the lack of empirical data for this compound means that no specific experimental parameters or detailed research findings can be presented. There are no published studies that provide data on optimal electrode materials, supporting electrolytes, pH conditions, scan rates, or achievable detection and quantification limits for this compound.

Consequently, the creation of a data table with detailed research findings, as originally intended for this section, is not possible based on the currently available scientific literature. Further experimental research would be required to establish the specific electrochemical characteristics and develop validated analytical methods for this compound.

Emerging Research Directions and Future Perspectives for 5 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Potential Applications in Materials Science and Polymer Chemistry

The multifunctionality of 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline, possessing both a reactive aniline (B41778) group and a coordinating piperazine (B1678402) ring, suggests its potential utility in the synthesis of advanced materials.

As a Monomer or Ligand in Advanced Materials